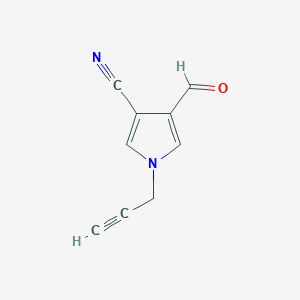

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile

Vue d'ensemble

Description

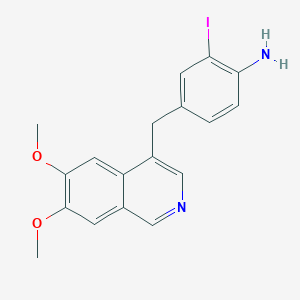

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile (FPyC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPyC is a pyrrole derivative that has a formyl group, a prop-2-ynyl group, and a cyano group attached to its structure. FPyC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mécanisme D'action

The mechanism of action of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile is not fully understood. However, studies have shown that 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile exhibits its antibacterial and antifungal activities by inhibiting the growth of the bacterial and fungal cells. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical and Physiological Effects:

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to exhibit various biochemical and physiological effects. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to induce apoptosis and cell cycle arrest in cancer cells, including breast cancer cells and lung cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has several advantages and limitations for lab experiments. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile is relatively easy to synthesize using various methods. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile exhibits antibacterial, antifungal, and anticancer activities, making it a potential candidate for drug development. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been used as a building block in the synthesis of various organic materials, including conjugated polymers and dendrimers. However, 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has some limitations, including its low solubility in water and its potential toxicity.

Orientations Futures

There are several future directions for the study of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile. One potential direction is the development of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile-based drugs for the treatment of bacterial and fungal infections and cancer. Another potential direction is the synthesis of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile-based organic materials with improved properties for use in organic electronics. Further studies are also needed to understand the mechanism of action of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile and its potential toxicity.

Applications De Recherche Scientifique

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to exhibit antibacterial, antifungal, and anticancer activities. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been used as a building block in the synthesis of various organic materials, including conjugated polymers and dendrimers. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been used as a dopant in organic light-emitting diodes (OLEDs).

Propriétés

Numéro CAS |

104501-28-2 |

|---|---|

Formule moléculaire |

C9H6N2O |

Poids moléculaire |

158.16 g/mol |

Nom IUPAC |

4-formyl-1-prop-2-ynylpyrrole-3-carbonitrile |

InChI |

InChI=1S/C9H6N2O/c1-2-3-11-5-8(4-10)9(6-11)7-12/h1,5-7H,3H2 |

Clé InChI |

ANZDFDKALYNLLI-UHFFFAOYSA-N |

SMILES |

C#CCN1C=C(C(=C1)C#N)C=O |

SMILES canonique |

C#CCN1C=C(C(=C1)C#N)C=O |

Synonymes |

1H-Pyrrole-3-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)